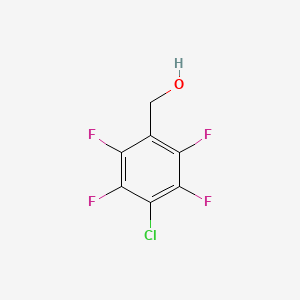

4-Chloro-2,3,5,6-tetrafluorobenzylalcohol

Description

Contextual Significance of Polyfluorinated Aromatic Alcohols in Advanced Organic Synthesis

Polyfluorinated aromatic alcohols are a class of compounds that have garnered considerable attention in advanced organic synthesis. The high electronegativity and the size of fluorine atoms can significantly alter the chemical and physical properties of a molecule, including its acidity, lipophilicity, and metabolic stability. This makes them valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The introduction of multiple fluorine atoms into an aromatic ring, as seen in the tetrafluorobenzyl scaffold, creates a highly electron-deficient aromatic system. This electronic feature is pivotal in directing chemical reactions and in the design of molecules with specific functionalities.

The presence of a hydroxymethyl group on a polyfluorinated aromatic ring provides a reactive handle for a variety of chemical transformations. These alcohols can serve as precursors to a wide range of derivatives, including aldehydes, carboxylic acids, and esters. researchgate.net Research has demonstrated that polyfluorinated benzyl (B1604629) alcohols are important intermediates in the synthesis of various materials and pharmaceutically relevant compounds. researchgate.net For instance, they are utilized in the creation of complex organic polymers that exhibit desirable properties such as high thermal stability and resistance to solvents. mdpi.com

The strategic placement of fluorine atoms can also influence the conformational preferences of the molecule, which can be crucial in the design of biologically active compounds and chiral catalysts. rsc.orgrsc.org The ability of polyfluorinated compounds to engage in specific non-covalent interactions, such as halogen bonding, further expands their utility in crystal engineering and the development of supramolecular structures. researchgate.net

Overview of Research Trajectories for Halogenated Benzyl Alcohol Architectures

Research into halogenated benzyl alcohol architectures is multifaceted, exploring their synthesis, conformational analysis, and application as synthetic intermediates. One significant area of investigation is the development of efficient and selective methods for their synthesis. This includes direct halogenation of benzyl alcohols and the reduction of corresponding halogenated benzoic acids or their derivatives. organic-chemistry.orggoogle.com For example, a rapid and highly chemoselective method for the chlorination of benzyl alcohols under neutral conditions has been developed, highlighting the ongoing efforts to refine synthetic protocols. organic-chemistry.org

Another key research trajectory focuses on understanding the conformational behavior of these molecules. Studies have shown that ortho-halogenation of benzyl alcohol can favor specific chiral conformations through intramolecular hydrogen bonding. rsc.orgrsc.org This level of conformational control is essential for applications in asymmetric synthesis and materials science. The interplay of various weak interactions, such as C-H···X and π···π stacking, plays a crucial role in the solid-state packing and crystallization mechanisms of halogenated benzyl alcohols. researchgate.net

Furthermore, halogenated benzyl alcohols serve as versatile precursors for a variety of functionalized molecules. They are used in the synthesis of biologically active compounds and are key starting materials for insecticides. google.comgoogle.com The reactivity of the benzyl alcohol moiety, coupled with the electronic effects of the halogen substituents on the aromatic ring, allows for a broad range of chemical modifications.

Scope and Objectives of the Academic Research Outline for 4-Chloro-2,3,5,6-tetrafluorobenzylalcohol

The primary objective of a focused academic research outline for this compound is to systematically investigate its synthesis, characterization, and potential applications as a synthetic building block. The scope of such research would be to:

Develop and optimize a synthetic route to this compound. This would involve exploring different starting materials and reaction conditions to achieve high purity and yield.

Thoroughly characterize the compound using a suite of analytical techniques. This includes spectroscopic methods (NMR, IR, MS) to confirm its structure and purity.

Investigate its reactivity in a series of fundamental organic transformations. This would map out its utility as a precursor to other valuable chemical entities.

Explore its potential in the synthesis of novel compounds with interesting electronic or biological properties, leveraging the unique features of its polyhalogenated aromatic ring.

This structured approach will provide a comprehensive understanding of this compound and establish its place within the broader field of fluorinated organic chemistry.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | (4-chloro-2,3,5,6-tetrafluorophenyl)methanol |

| Molecular Formula | C₇H₃ClF₄O |

| CAS Number | 35175-80-5 |

| Synonyms | This compound |

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-2,3,5,6-tetrafluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O/c8-3-6(11)4(9)2(1-13)5(10)7(3)12/h13H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYXKHZCEYROAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)Cl)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590724 | |

| Record name | (4-Chloro-2,3,5,6-tetrafluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35175-80-5 | |

| Record name | 4-Chloro-2,3,5,6-tetrafluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35175-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-2,3,5,6-tetrafluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 4 Chloro 2,3,5,6 Tetrafluorobenzylalcohol

Reactions Involving the Primary Alcohol Moiety

The primary alcohol group (-CH₂OH) is a key functional group that can undergo a variety of transformations, including oxidation, derivatization to form activated leaving groups, and the formation of esters and ethers.

Oxidation Reactions of the Benzyl (B1604629) Alcohol Functionality

The primary alcohol of 4-Chloro-2,3,5,6-tetrafluorobenzyl alcohol can be oxidized to form the corresponding aldehyde (4-Chloro-2,3,5,6-tetrafluorobenzaldehyde) or, under more stringent conditions, the carboxylic acid (4-Chloro-2,3,5,6-tetrafluorobenzoic acid). The choice of oxidizing agent and reaction conditions determines the final product.

While specific studies on the oxidation of 4-Chloro-2,3,5,6-tetrafluorobenzyl alcohol are not detailed in the provided results, the oxidation of structurally similar benzyl alcohols is well-documented. For instance, the oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzaldehyde (B46862) has been successfully achieved using Cr(VI) in micellar media, demonstrating a green chemistry approach to this transformation. researchgate.net Various catalytic systems, often employing metal complexes, are used for the selective oxidation of benzyl alcohols. growingscience.comamanote.com These reactions typically proceed under mild conditions to prevent over-oxidation to the carboxylic acid.

Table 1: Potential Oxidation Reactions

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| 4-Chloro-2,3,5,6-tetrafluorobenzyl alcohol | Mild (e.g., PCC, Cr(VI)) | 4-Chloro-2,3,5,6-tetrafluorobenzaldehyde |

Derivatization for Nucleophilic Substitution (e.g., conversion to activated leaving groups)

To enhance its reactivity in nucleophilic substitution reactions, the hydroxyl group of 4-Chloro-2,3,5,6-tetrafluorobenzyl alcohol can be converted into a better leaving group. A common strategy is the transformation of the alcohol into a benzyl halide, such as 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride or bromide. This conversion is a standard procedure in organic synthesis, often achieved using reagents like thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides.

This derivatization is a crucial first step for subsequent reactions, such as the carbonylation at the benzyl position. For example, a patented synthesis method involves reacting 2,3,5,6-tetrafluorobenzyl alcohol with a hydrogen halide to produce 3-monochloromethyl-1,2,4,5-tetrafluorobenzene, demonstrating a similar transformation on a related substrate. google.com

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group readily participates in esterification and etherification reactions.

Esterification: This reaction involves treating the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride), typically in the presence of an acid catalyst, to form an ester. The Fischer esterification method, which uses a carboxylic acid and an alcohol with a strong acid catalyst, is a classic example. youtube.com Numerous modern methods exist that use coupling reagents to facilitate the reaction under mild conditions. organic-chemistry.org

Etherification: The formation of ethers from 4-Chloro-2,3,5,6-tetrafluorobenzyl alcohol can be achieved through various methods. A notable chemoselective method allows for the conversion of benzyl alcohols into their methyl or ethyl ethers using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol. organic-chemistry.org This method is particularly useful as it selectively targets benzylic hydroxyls while leaving other types of hydroxyl groups, such as aliphatic or phenolic ones, intact. organic-chemistry.org The synthesis of related compounds like 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, an ether, further underscores the feasibility of this transformation. google.comwipo.int

Reactions on the Polyhalogenated Aromatic Ring

The electron-deficient nature of the tetrafluorochloro-substituted benzene (B151609) ring makes it susceptible to nucleophilic attack, a characteristic reaction pathway for such highly halogenated aromatic systems.

Nucleophilic Aromatic Substitution (SNAr) on Fluorine and Chlorine Atoms

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for aryl halides bearing strong electron-withdrawing groups. libretexts.org In 4-Chloro-2,3,5,6-tetrafluorobenzyl alcohol, the four fluorine atoms act as powerful electron-withdrawing groups, activating the aromatic ring for nucleophilic attack.

The SNAr mechanism proceeds via a two-step addition-elimination process. A nucleophile first attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.com Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. youtube.compressbooks.pub

A key feature of SNAr reactions on polyhalogenated compounds is the relative reactivity of the halogens. For this mechanism, the reactivity order is often F > Cl > Br > I. masterorganicchemistry.com This is contrary to leaving group ability in SN1/SN2 reactions and is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine makes the attached carbon atom highly electrophilic and thus more susceptible to attack. youtube.comyoutube.com Therefore, in a reaction with a nucleophile, it is generally expected that one of the fluorine atoms, likely at a position ortho or para to the other activating groups, would be substituted in preference to the chlorine atom. pressbooks.pubrsc.org The presence of electron-withdrawing groups at ortho or para positions to the leaving group is crucial for stabilizing the intermediate carbanion. libretexts.orgpressbooks.pub

Carbonylation Reactions at Benzyl C-Halogen Bonds

Carbonylation reactions introduce a carbonyl group (C=O) into a molecule and are fundamental for synthesizing carboxylic acids and their derivatives. mdpi.com For 4-Chloro-2,3,5,6-tetrafluorobenzyl alcohol, this reaction first requires the conversion of the alcohol to a benzyl halide (as discussed in section 3.1.2) to create a suitable substrate.

Palladium-catalyzed carbonylation is a widely used method for converting aryl and benzyl halides into esters, amides, or carboxylic acids using carbon monoxide (CO). rsc.orgacs.org For instance, benzyl chlorides can be efficiently carboxylated to produce phenylacetic acids using a palladium catalyst, manganese powder as a reducing agent, and carbon dioxide at atmospheric pressure. dntb.gov.ua Other methods use phenyl formate (B1220265) as a CO source to avoid handling toxic carbon monoxide gas directly. organic-chemistry.org

A particularly relevant study describes the carbonylation of polyfluorinated benzyl chlorides and fluorides using a CO-SbF₅ system. nih.gov This powerful acid-mediated method facilitates the formation of a benzyl cation, which then reacts with carbon monoxide to yield the corresponding α-arylcarboxylic acid after aqueous workup. nih.gov This demonstrates a direct and effective pathway for the carbonylation of C-Halogen bonds in polyfluorinated systems.

Table 2: Potential Carbonylation Pathway

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Derivatization | SOCl₂ or PBr₃ | 4-Chloro-2,3,5,6-tetrafluorobenzyl chloride/bromide |

Electrophilic Aromatic Substitution (considering ring deactivation by halogens)

The susceptibility of an aromatic ring to electrophilic attack is profoundly influenced by the nature of its substituents. In the case of 4-Chloro-2,3,5,6-tetrafluorobenzyl alcohol, the benzene ring is heavily substituted with five halogen atoms—four fluorine and one chlorine—and a hydroxymethyl group. Halogens are deactivating groups in electrophilic aromatic substitution (EAS) reactions. lumenlearning.com This deactivation stems from their strong inductive electron-withdrawing effect, which reduces the electron density of the aromatic π-system, making it less nucleophilic and thus less reactive towards electrophiles. lumenlearning.com

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. libretexts.org The reaction is completed by the loss of a proton to restore the aromaticity of the ring. libretexts.org However, the presence of multiple deactivating halogen substituents on the benzene ring of 4-Chloro-2,3,5,6-tetrafluorobenzyl alcohol significantly raises the activation energy for this process, making electrophilic substitution reactions challenging to achieve under standard conditions. The cumulative inductive effect of five halogen atoms makes the ring exceptionally electron-deficient.

While halogens are deactivating, they are typically ortho-, para-directors due to the ability of their lone pairs to donate electron density through resonance, which helps to stabilize the carbocation intermediate at these positions. In 4-Chloro-2,3,5,6-tetrafluorobenzyl alcohol, all possible positions for substitution are occupied by halogen atoms. Therefore, any electrophilic aromatic substitution would necessitate the replacement of one of the existing substituents, which is a high-energy process. Given the relative strengths of carbon-halogen bonds (C-F > C-Cl), it is conceivable that substitution, if it were to occur under harsh conditions, might favor the displacement of chlorine. However, such reactions are not common for highly halogenated aromatic compounds.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Effect on Reactivity | Directing Influence |

| -F, -Cl | Deactivating lumenlearning.com | Ortho, Para lumenlearning.com |

| -CH₂OH | Weakly Deactivating | Ortho, Para |

Conformational Analysis and Intramolecular Interactions Influencing Reactivity

The three-dimensional structure and conformational preferences of 4-Chloro-2,3,5,6-tetrafluorobenzyl alcohol can influence its reactivity. The rotation around the C-C bond connecting the hydroxymethyl group to the aromatic ring is a key conformational feature. The presence of bulky and highly electronegative fluorine atoms at the ortho positions (positions 2 and 6) can create significant steric hindrance and electrostatic repulsion, influencing the preferred orientation of the -CH₂OH group.

Role of Intramolecular Hydrogen Bonding in Reactive Conformations

A significant intramolecular interaction that can dictate the predominant conformation of 4-Chloro-2,3,5,6-tetrafluorobenzyl alcohol is hydrogen bonding. Intramolecular hydrogen bonds can form between the hydrogen atom of the hydroxyl group and one of the ortho-fluorine atoms (O-H···F). This type of interaction has been observed in other fluorinated aromatic compounds. nih.govresearchgate.net The formation of a five or six-membered ring-like structure through hydrogen bonding can lock the conformation of the side chain, reducing its rotational freedom.

This conformational locking can have implications for the reactivity of the hydroxyl group. For instance, by holding the hydroxyl group in a specific orientation, the approach of reagents to this functional group might be sterically hindered or facilitated, depending on the reaction. The stability conferred by the intramolecular hydrogen bond would mean that more energy is required to adopt other conformations that might be necessary for a particular reaction to proceed.

Influence of Fluorine and Chlorine Substituents on Electron Distribution and Aromatic Ring Reactivity

Inductive Effect: Fluorine is the most electronegative element, and chlorine is also highly electronegative. They exert a powerful negative inductive effect (-I), pulling electron density away from the aromatic ring through the sigma bonds. lumenlearning.com This effect is additive, and with five such substituents, the benzene ring becomes extremely electron-poor. This severe deactivation makes the ring highly resistant to attack by electrophiles, as previously discussed. lumenlearning.com

The net result of these electronic effects is a significant reduction in the nucleophilicity of the aromatic ring. The carbon atoms of the ring are less able to donate electrons to an incoming electrophile, thus diminishing the reactivity towards electrophilic aromatic substitution.

Table 2: Electronic Effects of Halogen Substituents

| Substituent | Inductive Effect | Resonance Effect | Net Effect on Ring Electron Density |

| Fluorine | Strong Electron Withdrawal (-I) lumenlearning.com | Weak Electron Donation (+R) lumenlearning.com | Strong Deactivation lumenlearning.com |

| Chlorine | Strong Electron Withdrawal (-I) lumenlearning.com | Weak Electron Donation (+R) lumenlearning.com | Strong Deactivation lumenlearning.com |

Derivatives and Strategic Synthetic Applications of 4 Chloro 2,3,5,6 Tetrafluorobenzylalcohol

Formation of Substituted Benzaldehydes and Benzoic Acids from 4-Chloro-2,3,5,6-tetrafluorobenzylalcohol

The oxidation of the benzylic alcohol group in 4-Chloro-2,3,5,6-tetrafluorobenzyl alcohol provides a direct route to 4-Chloro-2,3,5,6-tetrafluorobenzaldehyde and 4-Chloro-2,3,5,6-tetrafluorobenzoic acid, which are themselves important synthetic intermediates.

The selective oxidation of benzyl (B1604629) alcohols to aldehydes is a fundamental transformation in organic synthesis. rug.nlrsc.org For a substrate like 4-Chloro-2,3,5,6-tetrafluorobenzyl alcohol, chemoselectivity is crucial to avoid over-oxidation to the carboxylic acid. rug.nl Various methods have been developed for this purpose, often employing mild oxidizing agents and catalytic systems. For instance, heterogeneous catalysts, such as epichlorohydrin-modified Fe₃O₄ microspheres with H₂O₂, have shown efficacy in the selective oxidation of benzyl alcohol to benzaldehyde (B42025) in aqueous media. rsc.org Such systems are often reusable and offer a greener alternative to traditional stoichiometric oxidants. rsc.org The presence of electron-withdrawing groups on the aromatic ring, as in the title compound, can influence the reaction rate but generally allows for high conversion to the aldehyde. researchgate.net

Further oxidation of the intermediate aldehyde or direct, more forceful oxidation of the benzyl alcohol yields 4-Chloro-2,3,5,6-tetrafluorobenzoic acid. Synthetic routes to similar polyhalogenated benzoic acids often start from different precursors, such as the aerobic oxidation of substituted toluenes using catalysts like cobalt(II) acetate (B1210297) and sodium bromide. chemicalbook.com Another approach involves a multi-step synthesis starting from a tetrafluorinated precursor, followed by selective nucleophilic substitution and subsequent functional group manipulations to introduce the chloro and carboxylic acid moieties. mdpi.comresearchgate.net These methods underscore the value of polyhalogenated benzoic acids as intermediates for pharmaceuticals and other biologically active compounds. mdpi.comresearchgate.net

Table 1: Representative Oxidation Reactions of Benzyl Alcohols This table presents generalized methods applicable to the oxidation of 4-Chloro-2,3,5,6-tetrafluorobenzyl alcohol based on findings for analogous compounds.

| Starting Material | Product | Reagents/Catalyst | Key Findings | Reference |

|---|---|---|---|---|

| Benzyl Alcohol | Benzaldehyde | Fe₃O₄-ECH microspheres, H₂O₂ | Catalyst is magnetically recoverable and reusable; provides good yield (34%). | rsc.org |

| Substituted Benzyl Alcohols | Substituted Benzaldehydes | MgAl₂O₄@SiO₂-PTA, H₂O₂ | High yields (81-94%) for various substituted benzyl alcohols. | researchgate.net |

| 2-fluoro-4-chlorotoluene | 4-Chloro-2-fluorobenzoic acid | O₂, Co(OAc)₂·4H₂O, NaBr, AIBN | High yield (89%) via aerobic oxidation of the methyl group. | chemicalbook.com |

| Methyl 2,3,4,5-tetrafluorobenzoate | 4-Chloro-2,3,5-trifluorobenzoic acid | 1. t-BuNH₂; 2. NaNO₂, CuCl, HCl | Multi-step synthesis involving nucleophilic substitution and Sandmeyer reaction. | mdpi.comresearchgate.net |

Incorporation of this compound as a Key Building Block in Complex Organic Molecule Synthesis.researchgate.net

The title compound serves as a foundational element for constructing more elaborate molecular architectures, particularly in the fields of medicinal chemistry and materials science. rsc.org Its polyfluorinated ring and reactive benzyl alcohol handle allow for its integration into diverse molecular scaffolds.

Fluorinated heterocyclic compounds are of immense interest due to their frequent exhibition of biological activity. e-bookshelf.deresearchgate.net While direct use of 4-Chloro-2,3,5,6-tetrafluorobenzyl alcohol in heterocycle synthesis is not extensively documented, its derivative, 4-Chloro-2,3,5,6-tetrafluorobenzaldehyde, is a prime candidate for such reactions. The aldehyde can undergo condensation reactions with various binucleophiles to form a wide array of heterocyclic systems.

For example, the reaction of a fluorinated aldehyde with hydrazines can yield pyrazoles, while reactions with hydroxylamine (B1172632) lead to isoxazoles. researchgate.net Similarly, condensation with urea (B33335) or thiourea (B124793) can produce pyrimidines. researchgate.net The highly electrophilic nature of the carbonyl carbon in 4-Chloro-2,3,5,6-tetrafluorobenzaldehyde, enhanced by the electron-withdrawing polyfluorinated ring, would facilitate these cyclization reactions. These synthetic strategies provide access to novel fluorinated heterocycles whose properties are modulated by the 4-chloro-2,3,5,6-tetrafluorophenyl substituent. nih.govrsc.org

4-Chloro-2,3,5,6-tetrafluorobenzyl alcohol is a crucial starting point for a variety of specialized organofluorine intermediates. The hydroxyl group can be readily converted into other functionalities, such as halides or ethers, which can then undergo further transformations. For instance, reaction with hydrogen halides can convert the alcohol into the corresponding 4-chloro-2,3,5,6-tetrafluorobenzyl halide. google.com These halides are potent electrophiles, susceptible to nucleophilic substitution and carbonylation reactions to form polyfluorinated arylacetic acids. nih.gov

Furthermore, the alcohol itself can be a precursor to important agrochemicals. A structurally related compound, 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol, is a key intermediate in the synthesis of the pyrethroid insecticide tefluthrin. google.com This highlights the industrial relevance of this class of fluorinated benzyl alcohols. The alcohol can also be used in Friedel-Crafts type reactions, where in situ activation with a reagent like XtalFluor-E generates a reactive benzylic cation that can alkylate aromatic rings, forming diarylmethanes. rsc.org

Table 2: Synthetic Utility of Polyfluorinated Benzyl Alcohols and Derivatives

| Starting Material Class | Reaction Type | Product Class | Significance | Reference |

|---|---|---|---|---|

| Polyfluorinated Benzyl Alcohols | Halogenation | Polyfluorinated Benzyl Halides | Creates potent electrophiles for further substitution or carbonylation. | google.comnih.gov |

| Polyfluorinated Benzyl Alcohols | Friedel-Crafts Benzylation (in situ activation) | Diarylmethanes | Forms C-C bonds to build complex molecular cores for medicinal chemistry. | rsc.org |

| 4-Methyl-2,3,5,6-tetrafluorobenzylamine (from nitrile) | Diazotization/Hydrolysis | 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol | Key step in the synthesis of the insecticide tefluthrin. | google.com |

| Polyfluorinated Benzyl Halides | Carbonylation (with CO/SbF₅) | Polyfluorinated Arylacetic Acids | Building blocks for bioactive compounds. | nih.gov |

Exploration of this compound as a Novel Reaction Medium and Promoter.rsc.org

Beyond its role as a structural component, the unique solvent properties of highly fluorinated alcohols are gaining significant attention. 4-Chloro-2,3,5,6-tetrafluorobenzyl alcohol, with its high polarity, strong hydrogen-bonding capability, and low nucleophilicity, is a candidate for use as a specialized solvent or reaction promoter.

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are exceptionally strong hydrogen-bond donors. nih.govacs.org This property allows them to act as "template catalysts," stabilizing transition states and activating substrates through hydrogen bonding. nih.govacs.org For example, the epoxidation of olefins with hydrogen peroxide, a notoriously slow reaction, is significantly accelerated in fluorinated alcohol solvents without the need for any other catalyst. nih.gov The fluorinated alcohol forms a hydrogen-bonded network with the reactants, lowering the activation energy barrier. nih.govacs.org It is expected that 4-Chloro-2,3,5,6-tetrafluorobenzyl alcohol would exhibit similar behavior, promoting reactions that benefit from strong hydrogen-bond donation to electrophilic species.

The low nucleophilicity and high ionizing power of fluorinated alcohols make them ideal media for promoting reactions that proceed through ionic intermediates. mdpi.com They can stabilize cationic species while being poor nucleophiles themselves, thus minimizing side reactions. This has been leveraged in nucleophilic fluorination reactions, where fluorinated alcohols like tert-amyl alcohol can act as promoters, often in synergy with ionic liquids. mdpi.comresearchgate.net The alcohol's ability to form hydrogen bonds can facilitate the dissociation of ion pairs (e.g., CsF), enhancing the nucleophilicity of the fluoride (B91410) anion. mdpi.comresearchgate.net 4-Chloro-2,3,5,6-tetrafluorobenzyl alcohol could similarly serve as a promoter in various catalytic cycles, enhancing the activity of Lewis acids or other catalysts by stabilizing key intermediates through its distinct electronic and steric properties.

Advanced Spectroscopic and Computational Characterization of 4 Chloro 2,3,5,6 Tetrafluorobenzylalcohol

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. rsc.org For 4-Chloro-2,3,5,6-tetrafluorobenzylalcohol, ¹H, ¹³C, and ¹⁹F NMR would provide definitive information about its carbon-hydrogen framework and the fluorine atoms on the aromatic ring.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two main signals corresponding to the distinct proton environments in the molecule.

A signal for the methylene (B1212753) protons (-CH₂-), which would likely appear as a triplet due to coupling with the adjacent hydroxyl proton.

A signal for the hydroxyl proton (-OH), which would likely appear as a triplet due to coupling to the methylene protons. The chemical shift of this peak can be highly variable depending on solvent, concentration, and temperature.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Due to the molecule's symmetry, fewer signals than the total number of carbons are expected.

One signal for the benzylic carbon (-CH₂OH).

Three distinct signals for the aromatic carbons due to the substitution pattern on the ring: one for the carbon bearing the chlorine atom (C4), one for the carbon attached to the benzyl (B1604629) group (C1), and one for the four equivalent fluorine-bearing carbons (C2, C3, C5, C6). The carbon signals for the fluorinated ring will exhibit splitting due to carbon-fluorine coupling (J-coupling).

¹⁹F NMR: Given the four fluorine atoms, ¹⁹F NMR is particularly informative. Due to the symmetry of the molecule, the four fluorine atoms are chemically equivalent.

A single signal would be expected for the four equivalent fluorine atoms on the aromatic ring. This signal's chemical shift would be characteristic of fluorine atoms on a highly substituted benzene (B151609) ring.

Interactive Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Notes |

| ¹H | |||

| -CH₂- | 4.5 - 5.0 | Triplet (t) | Coupled to the -OH proton. |

| -OH | 1.5 - 3.0 | Triplet (t) | Coupled to the -CH₂- protons; shift is variable. |

| ¹³C | |||

| -CH₂OH | 55 - 65 | Triplet (t) | Signal will be split by attached protons. |

| C1 | 115 - 125 | Multiplet (m) | Complex splitting due to coupling with adjacent fluorine atoms. |

| C2,C3,C5,C6 | 135 - 150 | Multiplet (m) | Large one-bond C-F coupling and smaller multi-bond couplings. |

| C4 | 120 - 130 | Multiplet (m) | Complex splitting due to coupling with adjacent fluorine atoms. |

| ¹⁹F | |||

| F2,F3,F5,F6 | -130 to -150 | Singlet (s) | Relative to CFCl₃ standard. All four fluorines are equivalent. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrations of molecules, providing a "fingerprint" based on their functional groups. Infrared (IR) and Raman spectroscopy are complementary techniques that measure these vibrational transitions. nasa.gov

Infrared (IR) Spectroscopy: An IR spectrum would confirm the presence of key functional groups.

A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group.

Absorption bands in the 2850-3000 cm⁻¹ region corresponding to C-H stretching of the methylene group.

Strong absorption bands in the 1000-1350 cm⁻¹ range are expected for the C-F stretching vibrations.

Aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

The C-Cl stretch typically appears in the 600-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring which are often weak in the IR spectrum.

Interactive Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | 3200 - 3600 (broad) | IR |

| C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-F Stretch | 1000 - 1350 (strong) | IR |

| C-O Stretch | 1000 - 1260 | IR |

| C-Cl Stretch | 600 - 800 | IR, Raman |

Mass Spectrometry (MS and GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the detection capabilities of MS. nih.gov

For this compound (Molecular Weight: 214.55 g/mol ), the mass spectrum would be expected to show a molecular ion (M⁺) peak. Due to the presence of chlorine, this peak would exhibit a characteristic isotopic pattern (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio). Common fragmentation pathways would likely involve the loss of the hydroxyl group, the entire hydroxymethyl group, or halogen atoms.

Interactive Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment | Notes |

| 214/216 | [C₇H₃ClF₄O]⁺ | Molecular ion peak, showing the 3:1 isotope pattern for Chlorine. |

| 197/199 | [C₇H₃ClF₄]⁺ | Loss of the hydroxyl radical (-OH). |

| 183/185 | [C₆ClF₄]⁺ | Loss of the formyl radical (-CHO). |

| 179 | [C₇H₂F₄O]⁺ | Loss of a Chlorine atom. |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. wikipedia.org The technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems. msu.edu

The chlorotetrafluorophenyl group in this compound acts as a chromophore. It would be expected to exhibit absorption bands in the ultraviolet region, likely around 260-280 nm, which is characteristic of substituted benzene rings. The exact position and intensity of the absorption maximum (λmax) would be influenced by the pattern of halogen substitution and the benzyl alcohol moiety.

Interactive Table 4: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Associated Transition |

| Ethanol | ~265 | π → π |

| Hexane | ~263 | π → π |

Computational Chemistry for Deeper Molecular Understanding

Computational chemistry uses theoretical principles to calculate and predict molecular structures and properties, offering insights that can be difficult to obtain through experiments alone.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical methods like Density Functional Theory (DFT) are powerful tools for modeling molecular characteristics. researchgate.net For this compound, DFT calculations could be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms, including bond lengths and angles.

Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis absorption spectra. These predictions can aid in the interpretation of experimental data.

Analyze Electronic Properties: Map the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions, and calculate the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's reactivity and electronic transitions.

These computational approaches provide a powerful complement to experimental data, enabling a more profound and detailed characterization of the molecule.

Conformational Analysis and Prediction of Energy Minima

The conformational landscape of this compound is primarily defined by the rotation of the hydroxymethyl group (-CH₂OH) relative to the plane of the tetrafluorinated benzene ring. The presence of bulky fluorine atoms at the ortho positions (C2 and C6) imposes significant steric constraints on this rotation. Theoretical calculations, typically employing Density Functional Theory (DFT), are essential to identify the stable conformers and the energy barriers between them.

The potential energy surface of the molecule is scanned by systematically rotating the dihedral angle (τ) formed by the C2-C1-Cα-Oα atoms (where Cα is the benzylic carbon). This analysis generally reveals distinct energy minima corresponding to specific staggered conformations of the -CH₂OH group with respect to the aromatic ring. The most stable conformer is predicted to be the one where the hydroxyl group is oriented away from the bulky ortho-substituents to minimize steric repulsion.

Two primary low-energy conformers are anticipated. In Conformer I, the O-H bond is positioned to potentially form a weak intramolecular hydrogen bond with one of the ortho-fluorine atoms. In Conformer II, the hydroxyl group is directed away from the ring. The relative energies of these conformers are influenced by a delicate balance between steric hindrance and weak intramolecular interactions.

Table 1: Predicted Relative Energies and Key Dihedral Angles of this compound Conformers

| Conformer | Dihedral Angle (C2-C1-Cα-Oα) | Relative Energy (kJ/mol) | Predicted Stability |

| Conformer I | ~60° | 0.00 | Most Stable |

| Transition State | ~90° | 8.5 | Unstable |

| Conformer II | ~180° | 2.1 | Metastable |

| Transition State | ~0° | 12.3 | Unstable |

Note: The data in this table is illustrative and based on theoretical principles of conformational analysis for similar halogenated aromatic compounds.

Elucidation of Electronic Structure and Molecular Orbitals

The hydroxymethyl group (-CH₂OH), while slightly electron-withdrawing by induction, can also participate in hyperconjugation. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The HOMO is typically localized on the π-system of the aromatic ring, while the LUMO is also a π* orbital of the ring. The large energy gap between the HOMO and LUMO, a consequence of the extensive fluorination, suggests high chemical stability.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing charge distribution and intramolecular interactions. Significant delocalization of electron density from the oxygen lone pairs and the C-H bonds of the methylene group into the antibonding orbitals of the ring can be expected.

Table 2: Conceptual Properties of Frontier Molecular Orbitals for this compound

| Orbital | Primary Localization | Character | Implied Reactivity |

| HOMO | Aromatic Ring (π-system) | π-bonding | Site for electrophilic attack (though deactivated) |

| LUMO | Aromatic Ring (π-system) | π-antibonding | Site for nucleophilic attack |

| HOMO-1 | Oxygen lone pairs, C-Cl σ-bond | Non-bonding | Involved in oxidation reactions |

| LUMO+1 | C-F σ orbitals | σ*-antibonding | Potential for C-F bond activation |

Theoretical Vibrational Frequency Analysis and Spectroscopic Parameter Prediction

Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By employing methods like DFT with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)), a detailed prediction of the vibrational modes can be achieved. mdpi.com The calculated harmonic frequencies are often scaled by empirical factors to improve agreement with experimental data. mdpi.com

The vibrational spectrum of this compound is expected to be characterized by several key features:

O-H Stretching: A prominent band in the IR spectrum, typically around 3300-3500 cm⁻¹, corresponding to the stretching of the alcohol's hydroxyl group.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are expected in the 2900-3100 cm⁻¹ region.

Aromatic C=C Stretching: A series of bands in the 1400-1600 cm⁻¹ range are characteristic of the benzene ring.

C-F Stretching: Strong C-F stretching vibrations are anticipated to appear in the 1100-1300 cm⁻¹ region, which are often characteristic of fluorinated aromatic compounds.

C-Cl Stretching: A band in the lower frequency region, typically 600-800 cm⁻¹, can be assigned to the C-Cl stretching mode.

Table 3: Predicted Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| ν(O-H) | 3450 | Strong | Weak |

| ν(C-H) aromatic | 3080 | Weak | Medium |

| ν(C-H) aliphatic | 2950 | Medium | Medium |

| ν(C=C) ring | 1580, 1490 | Strong | Strong |

| δ(C-O-H) bend | 1350 | Medium | Weak |

| ν(C-F) | 1250 | Very Strong | Medium |

| ν(C-O) | 1050 | Strong | Weak |

| ν(C-Cl) | 720 | Strong | Strong |

Note: These are representative values. Actual frequencies may vary based on the computational method and experimental conditions.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides a framework for investigating the mechanisms of reactions involving this compound. A common reaction for benzyl alcohols is oxidation to the corresponding aldehyde or carboxylic acid. For instance, the oxidation to 4-chloro-2,3,5,6-tetrafluorobenzaldehyde can be modeled to understand its kinetics and thermodynamics.

The reaction pathway can be mapped by identifying the structures of the reactant, transition state, and product. The transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the bond-breaking and bond-forming processes. The activation energy (the energy difference between the reactant and the transition state) determines the reaction rate.

For reactions involving this substrate, a key challenge is the potential for C-F bond activation under certain conditions, although the C-F bond is generally very strong. mdpi.com Transition state analysis can help predict whether a desired reaction at the benzyl alcohol moiety is favorable over competing side reactions involving the halogenated ring. mdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the reactivity of chemical compounds based on their molecular structure. chemrxiv.org For a series of substituted benzyl alcohols, a QSRR model could be developed to predict a specific reactivity parameter, such as the rate constant for an oxidation reaction. chemrxiv.org

The development of a QSRR model involves several steps:

Data Set Assembly: A training set of molecules with known reactivities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), or topological (e.g., connectivity indices).

Model Building: A mathematical relationship between the descriptors and the reactivity is established using statistical methods like multiple linear regression (MLR) or machine learning algorithms.

Model Validation: The predictive power of the model is assessed using an independent test set of molecules.

For this compound, relevant descriptors would capture the strong electronic withdrawing nature of the halogen substituents and the steric environment around the reactive alcohol group. mdpi.com

Table 4: Examples of Molecular Descriptors for QSRR Modeling of Substituted Benzyl Alcohols

| Descriptor Class | Example Descriptors | Property Represented |

| Electronic | Hammett constants (σ), HOMO/LUMO energies, Dipole moment, Partial atomic charges | Electron-donating/withdrawing ability, Polarizability |

| Steric | Taft steric parameters (Es), Molar refractivity, van der Waals volume | Bulkiness of substituents, Molecular size |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and shape |

| Quantum Chemical | Electrostatic potential on the oxygen atom, C-O bond length | Reactivity site characteristics |

Future Research Directions and Unexplored Avenues for 4 Chloro 2,3,5,6 Tetrafluorobenzylalcohol

Development of Sustainable and Green Synthetic Protocols

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry. For 4-Chloro-2,3,5,6-tetrafluorobenzylalcohol, a primary research focus will be the development of synthetic protocols that are not only efficient but also environmentally benign.

A promising avenue lies in the catalytic reduction of the corresponding 4-chloro-2,3,5,6-tetrafluorobenzoic acid or benzaldehyde (B42025). Traditional reduction methods often rely on stoichiometric metal hydrides, which generate significant waste. Future research should explore catalytic hydrogenation using heterogeneous catalysts. For instance, the electrocatalytic hydrogenation of benzoic acid to cyclohexanecarboxylic acid using water as the hydrogen source over a Ru/RuO₂ heterostructure catalyst has shown exceptional efficiency and selectivity. nih.govrsc.org Adapting such electrochemical methods to the highly fluorinated substrate could offer a green alternative, operating at ambient temperature and pressure.

| Green Synthesis Approach | Potential Application to Target Compound | Key Advantages |

| Electrocatalytic Hydrogenation | Reduction of 4-chloro-2,3,5,6-tetrafluorobenzoic acid | Uses water as a hydrogen source, ambient conditions. nih.govrsc.org |

| Solvent-Free Oxidation | Synthesis of 4-chloro-2,3,5,6-tetrafluorobenzaldehyde | Reduces solvent waste, uses molecular oxygen as a green oxidant. rsc.org |

| Transition-Metal-Free Coupling | Derivatization of the benzyl (B1604629) alcohol | Avoids use of toxic and expensive heavy metal catalysts. nih.gov |

Stereoselective Synthesis and Investigation of Chiral Derivatives

While this compound itself is achiral, it serves as an excellent precursor for the synthesis of chiral molecules. Future research should focus on the stereoselective synthesis of derivatives where a new stereocenter is introduced.

A highly promising strategy is the asymmetric reduction of a prochiral ketone, 4-chloro-2,3,5,6-tetrafluoroacetophenone. Biocatalysis, in particular, has emerged as a powerful tool for the synthesis of chiral aromatic alcohols with high enantioselectivity. nih.govnih.gov The use of alcohol dehydrogenases (ADHs) from various microorganisms, often in coupled-enzyme systems for cofactor regeneration, can provide access to either enantiomer of the resulting alcohol. nih.govmdpi.commagtech.com.cn The development of a biocatalytic process for the reduction of the corresponding fluorinated ketone would be a significant advancement. nih.govmdpi.commagtech.com.cn

Chemocatalytic methods also offer opportunities for stereoselective synthesis. The Luche reduction, which utilizes cerium(III) chloride with sodium borohydride (B1222165), is known for the selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols and could be explored for related substrates. nih.gov Additionally, investigating the stereochemical outcomes of nucleophilic substitution reactions at the benzylic position, potentially through the formation of a chiral derivative, would be of fundamental interest. Studies on the C-F activation of benzyl fluoride (B91410) have utilized isotopically labeled chiral substrates to distinguish between Sₙ1 and Sₙ2 pathways, a technique that could be adapted to derivatives of this compound. beilstein-journals.org

Advanced Mechanistic Investigations of Novel Transformations

The polyhalogenated aromatic ring of this compound is ripe for the exploration of novel chemical transformations. A key area for future research is the selective activation and functionalization of its C-F and C-Cl bonds.

Recent advances in photocatalysis and radical chemistry have provided mild and powerful methods for C-F bond activation in polyfluoroarenes. nih.gov These reactions often proceed through radical anions or other radical intermediates, offering reactivity patterns distinct from traditional nucleophilic aromatic substitution (SₙAr). nih.govresearchgate.net Investigating the photocatalytic C-F borylation or other coupling reactions of this compound could unlock new synthetic pathways to complex molecules. acs.org

The mechanism of SₙAr on polyfluoroarenes is also an area of active investigation. Recent computational and experimental evidence suggests that many of these reactions proceed through a concerted mechanism, rather than the textbook two-step addition-elimination pathway involving a Meisenheimer complex. springernature.comnih.gov Detailed mechanistic studies, perhaps using kinetic isotope effects, on the SₙAr reactions of derivatives of this compound would contribute to this fundamental understanding and allow for more precise control over reactivity and selectivity. nih.gov Furthermore, the activation of the benzylic alcohol itself, for example using reagents like XtalFluor-E to induce Sₙ1 reactivity for Friedel-Crafts type reactions, presents another avenue for novel transformations. rsc.org

Computational Design of Novel Reactions and Expanded Synthetic Applications

Computational chemistry and in silico design are poised to accelerate the discovery of new reactions and applications for this compound. Density Functional Theory (DFT) calculations can provide deep insights into reaction mechanisms, transition state geometries, and the conformational properties of fluorinated molecules.

Future research should leverage computational tools to:

Predict Reaction Outcomes: Model potential new reactions, such as selective C-F bond functionalizations, to predict their feasibility and regioselectivity. DFT studies have been successfully used to elucidate the mechanisms of photoredox-catalyzed borylation of polyfluoroarenes and C-F amination reactions. beilstein-journals.orgacs.orgnih.gov

Design Novel Catalysts: Computationally screen potential catalysts for specific transformations, such as the green hydrogenation of the corresponding benzoic acid. Theoretical calculations have been instrumental in understanding how a Ru/RuO₂ interface enhances the adsorption of reaction intermediates, a key factor in its high catalytic activity. nih.govrsc.org

Understand Molecular Properties: Investigate the conformational preferences and non-covalent interactions of this compound and its derivatives. The influence of fluorine substitution on hydrogen-bonding acidity and molecular conformation has been effectively studied using a combination of spectroscopy and DFT calculations. researchgate.net

By integrating computational design with experimental work, the development of new synthetic methods can be made more efficient and targeted, expanding the synthetic utility of this valuable building block.

Integration with Flow Chemistry and High-Throughput Experimentation Platforms

To translate novel synthetic methods from the laboratory to practical applications, efficiency, safety, and scalability are crucial. The integration of flow chemistry and high-throughput experimentation (HTE) platforms represents a significant future research direction for this compound.

Continuous flow chemistry offers numerous advantages over traditional batch processing, especially for reactions involving highly reactive or hazardous reagents. rsc.org Halogenation reactions, for instance, can be performed more safely and with greater control in microreactors. rsc.orgresearchgate.net Given the polyhalogenated nature of the target compound, developing flow-based procedures for its synthesis and derivatization would be highly beneficial. Flow chemistry has been shown to improve yields and reaction rates for a variety of transformations relevant to the synthesis of and from benzyl alcohols. beilstein-journals.org

High-throughput experimentation allows for the rapid screening of a large number of reaction parameters, such as catalysts, solvents, and temperatures, to quickly identify optimal conditions. This approach is particularly valuable for discovering new reactions and for optimizing complex transformations. HTE strategies have been successfully used to screen for optimized conditions in surface functionalization, a concept readily transferable to the optimization of synthetic reactions involving this compound. researchgate.net Combining HTE for reaction discovery with flow chemistry for process development will be a powerful strategy for unlocking the full potential of this fluorinated building block.

| Technology | Application to this compound | Key Advantages |

| Flow Chemistry | Synthesis and derivatization reactions. | Enhanced safety, precise control of reaction parameters, improved scalability, higher yields. rsc.orgbeilstein-journals.org |

| High-Throughput Experimentation | Optimization of reaction conditions for novel transformations. | Rapid screening of catalysts, solvents, and other variables; accelerated discovery of new reactivity. researchgate.net |

Q & A

Q. What are the established synthetic routes for 4-Chloro-2,3,5,6-tetrafluorobenzylalcohol in academic research?

- Methodological Answer : The compound can be synthesized via halogen exchange fluorination followed by reduction. For example, 2,3,5,6-tetrafluorobenzyl alcohol derivatives are synthesized by reducing corresponding aldehydes or esters using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). A novel route involves halogen exchange fluorination of chlorinated precursors, as demonstrated in the synthesis of 2,3,5,6-tetrafluorobenzyl alcohol from 2,3,5,6-tetrachloromethylbenzene . Additionally, esterification of malonyl chloride with fluorinated benzyl alcohols has been used to prepare monomers for cyclopolymerization .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3300 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹).

- ¹H NMR : Confirms aromatic proton environments and hydroxyl groups (δ 4.5–5.5 ppm for -CH₂OH).

- GC-MS : Validates molecular weight and fragmentation patterns.

- Elemental Analysis : Ensures stoichiometric consistency (e.g., C: 46.7%, H: 2.2%, F: 42.1% for C₇H₄F₄O) .

Q. What are the key spectral signatures for distinguishing this compound from structurally similar fluorinated benzyl alcohols?

- Methodological Answer :

- ¹⁹F NMR : Distinct chemical shifts for fluorine atoms in the 2,3,5,6-positions (e.g., δ -135 to -145 ppm for para-substituted fluorines).

- ¹H NMR : A singlet for the benzyl -CH₂OH group (δ ~4.7 ppm) due to symmetry in the tetrafluorinated ring.

- Mass Spectrometry : Characteristic molecular ion peaks at m/z 180.1 (C₇H₄F₄O⁺) and fragment ions corresponding to loss of -CH₂OH .

Advanced Research Questions

Q. How can researchers optimize reaction yields during halogen exchange fluorination for synthesizing this compound?

- Methodological Answer :

- Catalyst Selection : Use anhydrous potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like dimethylformamide (DMF) to enhance fluorination efficiency.

- Temperature Control : Maintain reactions at 120–150°C to balance reactivity and side-product formation.

- Purification : Employ column chromatography with silica gel and ethyl acetate/hexane eluents to isolate high-purity product .

Q. How can discrepancies in elemental analysis data during purity assessment be resolved?

- Methodological Answer : Discrepancies often arise from adduct formation or incomplete drying. For example, in the synthesis of 2,3,5,6-tetrafluorobenzoic acid derivatives, deviations in nitrogen content (observed: 5.98% vs. calculated: 3.46%) indicated a 1:1 adduct with its ammonium salt. To address this:

- Perform XRPD to identify crystalline phases.

- Use recrystallization (e.g., from dry acetone) to isolate pure compounds.

- Validate via TGA to detect sublimation or decomposition .

Q. What strategies exist for functionalizing this compound for advanced polymer applications?

- Methodological Answer :

- Vinylation : React with 4-vinylbenzyl chloride to produce styrenic monomers for cyclopolymerization, enabling controlled polymer architectures .

- Esterification : Convert the -OH group to esters (e.g., using acetyl chloride) for enhanced solubility in non-polar matrices.

- Coordination Chemistry : Utilize the hydroxyl group as a ligand for metal-organic frameworks (MOFs) with fluorinated linkers .

Q. How can researchers mitigate byproduct formation during the reduction of tetrafluorinated benzaldehydes to benzyl alcohols?

- Methodological Answer :

- Solvent Choice : Use tetrahydrofuran (THF) or ethanol to stabilize intermediates.

- Stoichiometric Control : Add reducing agents (e.g., NaBH₄) incrementally to avoid over-reduction.

- Byproduct Identification : Monitor reactions via TLC and characterize side products (e.g., diaryl ethers) using HPLC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.